molecular formula C13H22Cl2N2 B1266488 Phenethylamine, 4-piperidino-, dihydrochloride CAS No. 38589-10-5

Phenethylamine, 4-piperidino-, dihydrochloride

Cat. No. B1266488
CAS RN: 38589-10-5
M. Wt: 277.23 g/mol
InChI Key: UNNHSPIENSVYRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "Phenethylamine, 4-piperidino-, dihydrochloride" involves various chemical strategies. For instance, a study focused on synthesizing 1-phenethyl-4-hydroxy piperidinium hydrochloride derivatives with substituted groups, highlighting the versatility of approaches in obtaining structurally related compounds. The research demonstrated the role of specific substituents in the synthesis process and their impact on the final product's properties, indicating a systematic method for altering compound characteristics through synthesis adjustments (Yang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this category has been extensively studied, revealing insights into their configuration and conformation. X-ray diffraction and DFT methods were employed to study the structure of a phenethyl-4-hydroxy piperidinium hydrochloride derivative, providing detailed information on molecular conformation, hydrogen bonding, and the influence of counterions on structure (Yang et al., 2009). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

The reactivity of "Phenethylamine, 4-piperidino-, dihydrochloride" related compounds with other chemicals has been explored, revealing the versatility and potential for creating a wide range of derivatives. Studies have shown how these compounds undergo various reactions, such as with hexachlorocyclotriphosphazatriene, leading to a series of derivatives with distinct properties. These reactions underscore the compounds' chemical flexibility and potential for modification (Keat & Shaw, 1966).

Physical Properties Analysis

The physical properties of "Phenethylamine, 4-piperidino-, dihydrochloride" and related compounds, such as solubility, melting point, and crystalline structure, have been characterized. For instance, the crystal structure of 4-piperidinecarboxylic acid hydrochloride has been detailed, providing insight into its solid-state characteristics and potential for intermolecular interactions, which are essential for understanding its behavior in various environments (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, of compounds structurally related to "Phenethylamine, 4-piperidino-, dihydrochloride" have been studied. These properties are crucial for determining the compounds' potential applications in various fields, including pharmacology and materials science. Research on the antimicrobial activity of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid highlights the potential for utilizing these compounds in developing new antimicrobial agents (Shahzadi et al., 2006).

Scientific Research Applications

Chromatography and Detection

Phenethylamine is used as a model compound in chromatography. In a study by Shimada, Tanaka, and Nambara (1983), phenethylamine was used to evaluate pre-column derivatization of amines in liquid chromatography with electrochemical detection. The study found that derivatization with N-(4-Anilinophenyl)isomaleimide resulted in a more responsive electrochemical detector for phenethylamine (Shimada, Tanaka, & Nambara, 1983).

Synthesis and Structural Analysis

Phenethylamine derivatives have been synthesized for various purposes. For example, Itoh (1962) synthesized 1-Phenethyl-and 1-[2-(N-alkylanilino)ethyl]-3-alkyl-4-piperidinepropionates for physiological evaluation as analgesics, showcasing the chemical versatility of phenethylamine (Itoh, 1962).

Pharmacological Research

Phenethylamine derivatives have been studied for their pharmacological properties. Gajewski et al. (1982) found that 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride exhibited marked analgesic activity in the hot plate test, indicating its potential as a therapeutic agent (Gajewski, Makulska, Misterek, & Stochla, 1982).

Safety And Hazards

The safety data sheet for Phenethylamine indicates that it is a combustible liquid and is toxic if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation . These hazards may also apply to Phenethylamine, 4-piperidino-, dihydrochloride, but specific information was not found in the search results.

properties

IUPAC Name

2-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15;;/h4-7H,1-3,8-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNHSPIENSVYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191909
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylamine, 4-piperidino-, dihydrochloride

CAS RN

38589-10-5
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038589105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 4-piperidino-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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